O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate
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Overview
Description
1-CHLORO-2-[(3-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE is a complex organic compound with a unique structure that includes both chloro and iodo substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CHLORO-2-[(3-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-CHLORO-2-[(3-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases, which can facilitate the substitution of halogen atoms.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
1-CHLORO-2-[(3-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-CHLORO-2-[(3-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-CHLORO-2-[(3-{[(4-IODOANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE is unique due to its specific combination of chloro and iodo substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H14ClIN2O2S |
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Molecular Weight |
508.8 g/mol |
IUPAC Name |
O-[3-[(2-chlorophenyl)carbamoyl]phenyl] N-(4-iodophenyl)carbamothioate |
InChI |
InChI=1S/C20H14ClIN2O2S/c21-17-6-1-2-7-18(17)24-19(25)13-4-3-5-16(12-13)26-20(27)23-15-10-8-14(22)9-11-15/h1-12H,(H,23,27)(H,24,25) |
InChI Key |
WWRAUIHHZRSKFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NC3=CC=C(C=C3)I)Cl |
Origin of Product |
United States |
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